5-azido-1-methyl-1H-1,2,3-triazole
Overview
Description
5-Azido-1-methyl-1H-1,2,3-triazole is a nitrogen-rich heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors due to their unique structure .
Mode of Action
It’s known that triazole compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities
Biochemical Pathways
Triazole compounds are known to have a significant application value in various fields, such as agrochemistry and material chemistry . They also exhibit broad biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV . The exact pathways and their downstream effects would require further investigation.
Result of Action
Compounds containing a triazole structure have been found to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-1-methyl-1H-1,2,3-triazole typically involves the following steps:
Diazotation: The starting material, 5-amino-1-methyl-1H-1,2,3-triazole, undergoes diazotation using sodium nitrite in an acidic medium, such as aqueous sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. These include optimizing reaction conditions for higher yields, ensuring safety protocols due to the presence of azide groups, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Azido-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild heating and the use of solvents like ethanol or acetonitrile.
Cycloaddition Reactions: Copper(I) catalysts are often used in the presence of alkynes, with solvents like water or dimethyl sulfoxide (DMSO).
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an amino-triazole derivative.
Cycloaddition Reactions: The major product is a 1,2,3-triazole derivative, which can be further functionalized for various applications.
Scientific Research Applications
5-Azido-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential antiviral and anticancer agents.
Materials Science: It is used in the development of energetic materials due to its high nitrogen content and potential for rapid energy release.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex triazole derivatives, which are valuable in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido-triazole compound with similar energetic properties.
1-Methyl-1H-1,2,3-triazole: Lacks the azido group but shares the triazole core structure.
5-Azido-1-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a methyl group, offering different reactivity and applications.
Uniqueness
Its azido group makes it a versatile intermediate for further chemical modifications, while the methyl group provides stability and influences its overall chemical behavior .
Properties
IUPAC Name |
5-azido-1-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQVJPYBSSFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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